TAE226 - 761437-28-9

TAE226

Catalog Number: EVT-287331
CAS Number: 761437-28-9
Molecular Formula: C23H25ClN6O3
Molecular Weight: 468.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAE226 (TAE226) is a synthetic, low-molecular-weight compound developed by Novartis. It is classified as a dual tyrosine kinase inhibitor, primarily targeting Focal Adhesion Kinase (FAK) and demonstrating additional inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF1R) at higher concentrations. [] TAE226 has emerged as a promising therapeutic candidate in preclinical research for various cancers due to its ability to inhibit tumor cell proliferation, migration, survival, and invasion.

Molecular Structure Analysis

The molecular structure of TAE226 consists of a central pyrimidine ring with two aniline substituents, one featuring a morpholine moiety and a methoxy group. The other aniline is attached to a methylbenzamide group. Crystal structures of TAE226 bound to the FAK kinase domain have been resolved, [] revealing key interactions and conformational changes that contribute to its inhibitory activity.

Mechanism of Action

TAE226 functions as an ATP-competitive inhibitor of FAK, specifically targeting the autophosphorylation site at tyrosine 397 (Tyr397). [, , ] By binding to the ATP-binding pocket of FAK, TAE226 prevents phosphorylation and activation of FAK, thereby disrupting downstream signaling pathways, including those involving Akt and MAPK. [, , , ] This inhibition leads to a decrease in cell proliferation, migration, and survival, ultimately resulting in antitumor effects. [, , ] TAE226 also exhibits inhibitory activity against IGF1R, albeit at higher concentrations, further contributing to its antitumor effects. [, , ] Notably, the structural characteristics of the FAK kinase domain, particularly the presence of a glycine residue near the DFG motif, contribute to the specificity of TAE226 for FAK. []

Applications
  • Multiple Myeloma: TAE226 demonstrates in vitro and in vivo activity against multiple myeloma cell lines, inducing apoptosis and prolonging survival in a murine model of the disease. []
  • Pancreatic Carcinoma: TAE226 effectively inhibits tumor growth in a pancreatic carcinoma xenograft model, demonstrating its potential for this aggressive cancer. []
  • Esophageal Adenocarcinoma: TAE226 exhibits antitumor effects in both in vitro and in vivo models of esophageal adenocarcinoma, suggesting its potential as a therapeutic strategy for this malignancy. [, ]
  • Non-Small Cell Lung Cancer: TAE226 exhibits potent activity against non-small cell lung cancer cells carrying EGFR mutations, including the T790M mutation, making it a potential therapeutic option for this challenging disease. [, ]
  • Glioblastoma: TAE226 demonstrates antitumor effects in glioma models, inhibiting tumor growth, invasion, and prolonging survival in an intracranial glioma xenograft model. [, , ]
  • Ovarian Carcinoma: TAE226 effectively reduces tumor burden and prolongs survival in ovarian carcinoma models, particularly when combined with docetaxel, suggesting its potential as a therapeutic strategy for this malignancy. [, ]
  • Ewing Sarcoma: TAE226 exhibits potent antitumor activity against Ewing sarcoma, inhibiting tumor growth and metastasis in mouse models and demonstrating synergy with conventional chemotherapy. []
  • Breast Cancer: TAE226 demonstrates the ability to prevent breast cancer metastasis in vivo, suggesting its potential for targeting aggressive breast cancers. []
  • Pulmonary Fibrosis: TAE226 shows antifibrotic effects in a bleomycin-induced pulmonary fibrosis mouse model, demonstrating its potential for treating fibrotic diseases. []
  • Acute Lymphoblastic Leukemia: TAE226 shows promise as a potential therapeutic strategy for Philadelphia chromosome-positive acute lymphoblastic leukemia, particularly when combined with BCR-ABL tyrosine kinase inhibitors. []
  • Alport Glomerular Pathogenesis: TAE226 ameliorates fibrosis and glomerulosclerosis in Alport mice, suggesting its potential as a therapeutic approach for Alport renal disease. []
  • Hypercholesterolemia-Related Kidney Diseases: TAE226 shows beneficial effects in a rat model of hypercholesterolemia, ameliorating podocyte damage and proteinuria. []
Future Directions
  • Combination Therapies: Exploring the potential of TAE226 in combination with other therapies, such as chemotherapy, radiation therapy, or other targeted therapies, to enhance therapeutic outcomes. [, , ]
  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the structure of TAE226 and develop analogs with improved potency, selectivity, and pharmacokinetic properties. []

Properties

CAS Number

761437-28-9

Product Name

2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide

IUPAC Name

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C23H25ClN6O3

Molecular Weight

468.9 g/mol

InChI

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)

InChI Key

UYJNQQDJUOUFQJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

NVPTAE226, NVP TAE226, NVP-TAE226, TAE226, TAE226, TAE 226

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.